
2-Cyanoguanidine;formaldehyde;urea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoguanidine;formaldehyde;urea typically involves the reaction of urea, cyanoguanidine, and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the polymerization process. The reaction conditions, such as temperature and time, are optimized to achieve the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the formation of the polymer with the desired properties. The final product is then purified and dried for further use .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoguanidine;formaldehyde;urea undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo further polymerization through condensation reactions with other aldehydes or amines.
Hydrolysis: In the presence of water and acidic or basic conditions, the polymer can hydrolyze to form its monomeric units.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes and amines, with reaction conditions involving elevated temperatures and acidic or basic catalysts.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the polymer.
Major Products Formed
The major products formed from these reactions include various derivatives of guanidine and urea, which can have applications in different fields such as agriculture and pharmaceuticals .
Scientific Research Applications
2-Cyanoguanidine;formaldehyde;urea has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and polymers.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 2-Cyanoguanidine;formaldehyde;urea involves its ability to form hydrogen bonds and interact with various biological molecules. The guanidine moiety in the compound is highly basic and can form stable complexes with DNA and proteins. This interaction can lead to the inhibition of certain enzymes and pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
2-Cyanoguanidine
2-Cyanoguanidine (C₂H₄N₄) is a white crystalline solid with two tautomeric forms (1- and 2-cyanoguanidine) and zwitterionic properties. It is synthesized via cyanamide dimerization under alkaline conditions or via desulfurization of thiourea . Key applications include pharmaceuticals (e.g., metformin synthesis), plastics (melamine production), and industrial hardeners . Its thermal polymerization at 150°C yields melamine, highlighting its role in thermoset resin precursors .
Formaldehyde
Formaldehyde (CH₂O) is a highly reactive gas used extensively in resin production. It reacts with urea to form urea-formaldehyde (UF) resins, which account for 80% of amino resin production globally . UF resins are cost-effective adhesives for wood composites but face criticism due to formaldehyde emissions, a known carcinogen . Alternatives like melamine-formaldehyde (MF) resins offer superior water and thermal resistance but at higher costs .
Urea
Urea (CH₄N₂O) is a nitrogen-rich compound pivotal in UF resin synthesis. Its reaction with formaldehyde under alkaline conditions produces methylol ureas, which crosslink in acidic environments to form rigid thermosetting polymers . UF resins dominate in wood adhesives due to low cost and fast curing but suffer from moisture sensitivity and formaldehyde release .
2-Cyanoguanidine vs. Guanidine Derivatives
Discussion: 2-Cyanoguanidine’s nitrile group enhances reactivity compared to melamine, making it versatile in drug synthesis. However, melamine’s superior thermal stability and nitrogen content (67%) make it preferable for high-performance resins . Dicyandiamide, while structurally similar, serves niche roles in agriculture and epoxy systems .
Formaldehyde vs. Other Aldehydes in Resin Production
Discussion: Formaldehyde’s high reactivity and low cost make it irreplaceable in UF/MF resins, despite emission concerns. Acetaldehyde’s lower reactivity restricts its use in resin systems.
Urea vs. Nitrogenous Resin Precursors
Discussion :
Urea’s low cost drives UF resin dominance, but melamine’s higher nitrogen content and crosslinking density enhance MF resin performance in moist environments . Thiourea’s sulfur groups enable unique adhesion properties but limit widespread use .
Performance Data of Resin Systems
Table 4: UF vs. MF vs. Phenolic (PF) Resins
Key Findings :
- UF Resins: Optimal for cost-sensitive applications (e.g., particleboard), but high formaldehyde emissions require additives like scavengers (e.g., 2-cyanoguanidine derivatives) .
- MF Resins : Superior water resistance and lower emissions justify their use in laminates and kitchenware .
Health and Environmental Considerations
- Formaldehyde: Classified as a carcinogen; UF resins emit 0.1–1.0 ppm formaldehyde, necessitating ventilation in manufacturing .
- 2-Cyanoguanidine: Low toxicity but requires handling precautions during polymerization .
- Urea : Safe in resin-bound forms but contributes to eutrophication if released untreated .
Q & A
Q. Basic: What experimental methods are used to determine the solubility of 2-Cyanoguanidine in various solvents?
Methodological Answer:
The static equilibrium method is widely employed to measure solubility. In this approach, a jacketed vessel with magnetic stirring maintains temperature control (278.15–323.15 K). Solubility is determined gravimetrically after achieving equilibrium, with solvents like water, methanol, and acetone tested. Data is modeled using the modified Apelblat equation, which accounts for temperature dependence, and the λh equation for non-ideal interactions .
Q. Advanced: How can researchers resolve discrepancies between solubility models (e.g., ideal vs. Apelblat) for 2-Cyanoguanidine across solvents?
Methodological Answer:
Discrepancies arise due to assumptions in ideal models (e.g., neglecting intermolecular forces). Advanced analysis involves calculating thermodynamic parameters (ΔG, ΔH, ΔS) to identify solvent-solute interactions. For polar solvents like water, the modified Apelblat equation outperforms ideal models by incorporating activity coefficients, while the λh equation better captures hydrogen bonding in alcohols. Cross-validating models with experimental data and prioritizing solvents with low relative average deviation (RAD) improves reliability .
Q. Basic: What factors influence formaldehyde emissions from urea-formaldehyde (UF) resins?
Methodological Answer:
Emissions depend on resin synthesis parameters:
- Molar ratio (F/U): Higher formaldehyde ratios increase unreacted monomeric formaldehyde.
- Curing conditions: Elevated temperatures accelerate hydrolysis, releasing formaldehyde.
- Crosslink density: Higher crosslinking reduces void spaces, trapping formaldehyde .
Q. Advanced: How can synthesis parameters (e.g., molar ratio, catalyst) be optimized to minimize formaldehyde emissions while maintaining UF resin performance?
Methodological Answer:
A two-stage synthesis process reduces free formaldehyde:
Alkaline methylolation: Use F/U ratios ≤1.2 to limit excess formaldehyde.
Acidic condensation: Introduce urea scavengers (e.g., ammonium sulfate) to bind residual formaldehyde.
Catalysts like sodium dihydrogen phosphate (NaHP) enhance crosslinking efficiency, reducing emissions by 30–40% without compromising adhesive strength. Post-cure thermal treatment (120°C, 2h) further stabilizes the resin network .
Q. Basic: How does the molar ratio of formaldehyde to urea affect UF resin curing and mechanical properties?
Methodological Answer:
Lower F/U ratios (1.0–1.2) reduce formaldehyde emissions but increase curing time due to slower crosslinking. Higher ratios (1.5–2.0) improve water resistance and tensile strength but raise toxicity risks. For example, F/U = 1.5 yields particleboards with 0.75 MPa tensile strength but emits 0.12 ppm formaldehyde, exceeding safety thresholds .
Q. Advanced: What spectroscopic techniques characterize crosslinking efficiency in UF resins with varying F/U ratios?
Methodological Answer:
- FTIR: Monitor the disappearance of N–H (1530 cm⁻¹) and C=O (1640 cm⁻¹) peaks to track methylene bridge formation.
- Solid-state NMR: Quantify methylol (–CH₂OH) and ether (–CH₂O–) linkages to assess crosslink density.
- DSC: Measure glass transition temperatures (Tg) to correlate with crosslinking; higher Tg indicates denser networks .
Q. Basic: How does urea-formaldehyde (UF) resin viscosity influence copolymer composite properties?
Methodological Answer:
UF viscosity (3.91–207.08 mPa·s) directly impacts:
- Drying time: Higher viscosity (>10.82 mPa·s) prolongs drying due to reduced molecular mobility.
- Moisture uptake: Lower viscosity resins (<10.82 mPa·s) absorb 8–12% more water due to fewer crosslinks.
- Solubility: Below 10.82 mPa·s, copolymers remain water-soluble, enabling emulsion paint applications .
Q. Advanced: How does the gel point of UF resin affect moisture uptake and mechanical integrity in UF/UP copolymers?
Methodological Answer:
At the gel point (~10.82 mPa·s), crosslink density plateaus, reducing moisture uptake by 50% (from 12% to 6%). Post-gelation, tensile strength increases (8–15 MPa) but elongation at break drops (15% to 5%), causing brittleness. Rheological studies using time-sweep tests (ω = 10 rad/s) identify the gelation threshold, guiding resin formulation for balanced flexibility and water resistance .
Q. Basic: What methodologies assess environmental risks of formaldehyde emissions from UF resins?
Methodological Answer:
- 2-hour desiccator test: Quantifies formaldehyde release (ppm) under controlled humidity.
- GC-MS: Detects airborne formaldehyde down to 0.01 ppm.
- Accelerated aging: Expose resins to 60°C/95% RH for 72h to simulate long-term emissions .
Q. Advanced: What in situ polymerization strategies reduce formaldehyde emissions in UF microcapsules?
Methodological Answer:
Encapsulate formaldehyde scavengers (e.g., polyvinyl alcohol) during in situ polymerization. This reduces emissions by 60% while maintaining microcapsule integrity. Dynamic light scattering (DLS) confirms uniform capsule size (1–5 µm), and TGA verifies thermal stability up to 200°C .
Q. Basic: How do thermodynamic parameters inform solvent selection for 2-Cyanoguanidine purification?
Methodological Answer:
ΔH and ΔS values differentiate solvent interactions. For example, in acetone (ΔH = 12.3 kJ/mol, ΔS = 45 J/mol·K), dissolution is entropy-driven, favoring high-temperature crystallization. In water (ΔH = −8.2 kJ/mol), enthalpy-driven solubility allows low-temperature recrystallization .
Q. Advanced: How to reconcile solubility data discrepancies between static and dynamic methods for 2-Cyanoguanidine?
Methodological Answer:
Static methods may underpredict solubility by 5–10% due to incomplete equilibration. Dynamic methods (e.g., laser monitoring) provide real-time saturation data but require correction for nucleation kinetics. Cross-validate using microcalorimetry to measure heat flow during dissolution .
Properties
CAS No. |
27968-41-8 |
---|---|
Molecular Formula |
C4H10N6O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-cyanoguanidine;formaldehyde;urea |
InChI |
InChI=1S/C2H4N4.CH4N2O.CH2O/c3-1-6-2(4)5;2-1(3)4;1-2/h(H4,4,5,6);(H4,2,3,4);1H2 |
InChI Key |
ODMACUQPZFBVCI-UHFFFAOYSA-N |
SMILES |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
Canonical SMILES |
C=O.C(#N)N=C(N)N.C(=O)(N)N |
Key on ui other cas no. |
27968-41-8 |
Origin of Product |
United States |
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